(+/-)-Decanoylcarnitine chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of dicarboxylic acylcarnitines, including compounds similar to (+/-)-Decanoylcarnitine chloride, typically involves the reaction of carnitine chloride with cyclic anhydride or isopropylidene ester of the corresponding dicarboxylic acid in a trifluoroacetic acid solution (Johnson, 2004). A specific method for synthesizing (RS)-carnitine chloride, closely related to (+/-)-Decanoylcarnitine chloride, employs mild reaction conditions and versatile intermediates, indicating the adaptability of synthesis methods for various acylcarnitine derivatives (Boots & Boots, 1975).

Molecular Structure Analysis

Acylcarnitines like (+/-)-Decanoylcarnitine chloride have been structurally characterized, revealing insights into their molecular interactions and functional implications. The study of hemiacylcarnitiniums, compounds structurally related to acylcarnitines, provides valuable information on the crystal structures and potential enzymatic inhibitory functions of these molecules (Gandour et al., 1992).

Chemical Reactions and Properties

Acylcarnitine derivatives participate in critical metabolic reactions, including the transport of activated fatty acids across mitochondrial membranes. This process is facilitated by enzymes such as carnitine acyltransferases, which have specificities for different acyl chain lengths (Fritz & Yue, 1963). The synthesis and export of acylcarnitines from mitochondria involve the carnitine palmitoyltransferase 2 (CPT2) and carnitine/acylcarnitine translocase (CACT), highlighting the importance of these compounds in fatty acid oxidation (Violante et al., 2013).

Physical Properties Analysis

The formation of micelles by acylcarnitine chlorides in polyprotic solvents such as glycerol has been studied, providing insight into the physical properties and behaviors of these compounds in different environments (Ionescu & Fung, 1981). Such studies are essential for understanding the solubility, stability, and bioavailability of acylcarnitines.

Chemical Properties Analysis

Acylcarnitines, including (+/-)-Decanoylcarnitine chloride, are crucial in the diagnosis and understanding of mitochondrial fatty acid β-oxidation disorders (mFAODs). Their chemical properties allow for the analysis of mitochondrial dysfunction and the assessment of metabolic status (Reuter & Evans, 2012). The carnitine/acylcarnitine carrier (CAC) plays a vital role in the mitochondrial synthesis and export of acylcarnitines, emphasizing the importance of these compounds in cellular metabolism and pathophysiology (Indiveri et al., 2011).

Aplicaciones Científicas De Investigación

Treatment of Diabetic Ketoacidosis : McGarry and Foster (1973) demonstrated that (+)-decanoylcarnitine, an inhibitor of long-chain acylcarnitine transferase, could inhibit hepatic ketogenesis and rapidly reverse ketosis in severely ketotic alloxan diabetic rats, offering potential therapeutic applications in diabetic ketoacidosis (McGarry & Foster, 1973).

Inhibition of Ketogenesis : A 1974 study by McGarry and Foster found that (+)-decanoylcarnitine was effective in inhibiting ketogenesis in perfused livers from alloxan diabetic rats and reversing ketoacidosis in intact animals, showing its potential as a tool for metabolic regulation studies (McGarry & Foster, 1974).

Quantification in Metabolic Disorders : Morand et al. (2013) developed a method for quantifying carnitine and acylcarnitines, including decanoylcarnitine, in plasma samples. This method is useful for screening and research in metabolic disorders (Morand et al., 2013).

Diagnostic Biomarkers in Cancer : Xu et al. (2013) identified decanoylcarnitine as a potential diagnostic and therapeutic biomarker in esophageal squamous cell carcinoma, indicating its significance in cancer research (Xu et al., 2013).

Mechanism of Fatty Acid Transport Inhibition : Baillet et al. (2000) found that (+)-decanoylcarnitine inhibits the carnitine-acylcarnitine translocase component of mitochondrial fatty acid transport, providing insights into metabolic processes (Baillet et al., 2000).

Micelle Formation in Solvents : Ionescu and Fung (1981) studied the formation of micelles of acylcarnitine chlorides, including decanoylcarnitine, in glycerol and other solvents, contributing to the understanding of their behavior in biological systems (Ionescu & Fung, 1981).

Synthesis for Metabolic Analysis : Johnson (2004) described the synthesis of various acylcarnitines, including decanoylcarnitine, for use in mass spectrometric analysis of samples from patients with inherited disorders of fatty acid oxidation (Johnson, 2004).

Role in Exercise Metabolism : Lehmann et al. (2010) found that medium-chain acylcarnitines, including decanoylcarnitine, are significant biomarkers during moderate-intensity exercise and support lipid oxidation (Lehmann et al., 2010).

Stroke Biomarkers : Seo et al. (2018) identified decanoylcarnitine as a novel biomarker for cardioembolic stroke and stroke recurrence, highlighting its potential in stroke diagnosis and prognosis (Seo et al., 2018).

Role in Brain Metabolism : Jones, McDonald, and Borum (2010) discussed the role of acylcarnitines, including decanoylcarnitine, in brain metabolism, highlighting their potential benefits in treating neurological diseases (Jones, McDonald, & Borum, 2010).

Safety And Hazards

Chlorides can pose various safety hazards, depending on their specific properties. For example, some chlorides can be corrosive, causing skin burns and eye damage . They can also be harmful if inhaled, ingested, or if they come into contact with skin . The specific safety and hazard information for “(+/-)-Decanoylcarnitine chloride” is not available in the sources I found.

Direcciones Futuras

The future directions for research on chlorides could involve exploring new synthesis methods, investigating their properties and potential applications, and studying their environmental impact . The specific future directions for research on “(+/-)-Decanoylcarnitine chloride” are not available in the sources I found.

Propiedades

IUPAC Name |

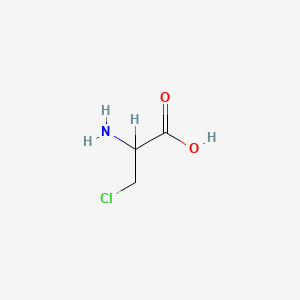

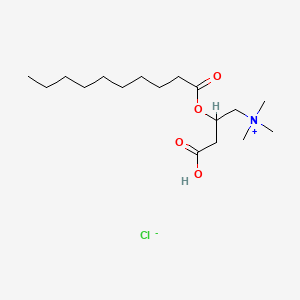

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Decanoylcarnitine chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.